molecular formula C10H8ClN3OS B2806794 2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime CAS No. 303987-20-4

2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime

Cat. No.: B2806794
CAS No.: 303987-20-4
M. Wt: 253.7
InChI Key: ZTJWNBMUILTLHA-LHHJGKSTSA-N
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Description

2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime is a complex organic compound that features a pyridine ring, a thiazole ring, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime typically involves the reaction of 2-pyridinecarbaldehyde with O-[(2-chloro-1,3-thiazol-5-yl)methyl]hydroxylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form covalent bonds with active site residues, inhibiting enzyme activity. The thiazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-pyridinecarbaldehyde oxime
  • 2-chloro-1,3-thiazole
  • 2-pyridinecarbaldehyde thiosemicarbazone

Uniqueness

2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime is unique due to the presence of both a pyridine and a thiazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-pyridin-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS/c11-10-13-6-9(16-10)7-15-14-5-8-3-1-2-4-12-8/h1-6H,7H2/b14-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJWNBMUILTLHA-LHHJGKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NOCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=N/OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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